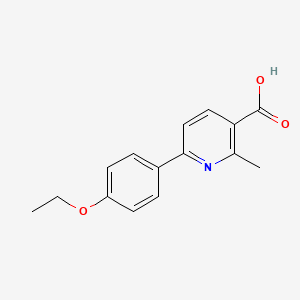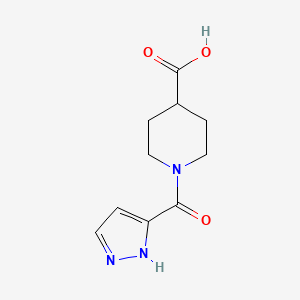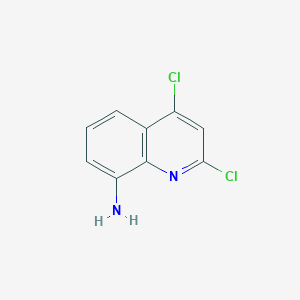
2,4-Dichloroquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloroquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an amine group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinolin-8-amine typically involves the nitration of quinoline to produce a mixture of nitro derivatives, which are then separated. The 8-nitro derivative is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the use of stannic chloride or indium (III) chloride as catalysts for the cyclization of mono-propargylated aromatic ortho-diamines .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave and ultraviolet irradiation . These methods are designed to be environmentally friendly and efficient.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Common Reagents and Conditions:
Oxidation: Copper catalysis and activation by lithium fluoride or magnesium chloride.
Reduction: Tin powder and hydrochloric acid.
Substitution: Potassium dodecatungstocobaltate trihydrate (K5CoW12O40·3H2O) as a catalyst under microwave irradiation.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various organic compounds.
Medicine: Investigated for its potential anticancer, antimicrobial, and antimalarial activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloroquinolin-8-amine involves its role as a bidentate directing group in C-H activation/functionalization. This process typically follows a single electron transfer (SET) pathway, leading to the formation of C-C and C-Z (Z = heteroatom) bonds . The compound’s ability to chelate metal ions enhances its reactivity and selectivity in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-Aminoquinoline derivatives: Widely studied for their antimalarial and antimicrobial properties.
2-Methylquinoline: Exhibits substantial biological activities and is synthesized using various techniques.
Uniqueness: 2,4-Dichloroquinolin-8-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of chlorine atoms enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H6Cl2N2 |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
2,4-dichloroquinolin-8-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H,12H2 |
InChI-Schlüssel |
ADWHECLWRRRFMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



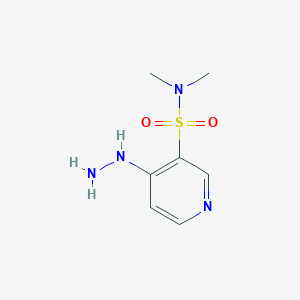

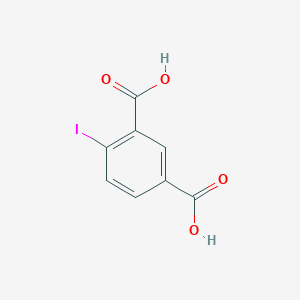
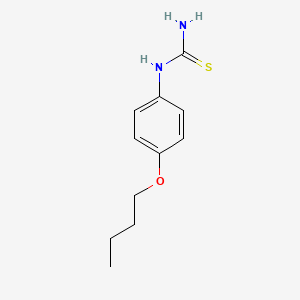
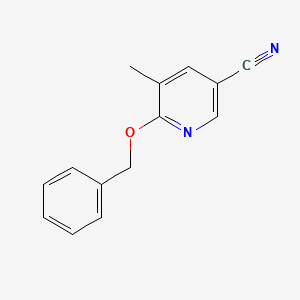
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
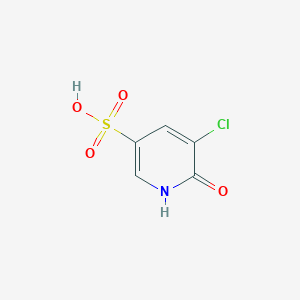


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide](/img/structure/B13002641.png)
